4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Description
4-(10,13-Dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with 10,13-dimethyl groups, 3,6-diketone functionalities, and a pentanoic acid side chain at position 17. This structure is closely related to bile acids and triterpenoids, which are known for their roles in membrane integrity and bioactive interactions .
Properties
IUPAC Name |
4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINBLVINXVKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6929-22-2 | |
| Record name | NSC18165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.
Introduction of functional groups: Various reagents are used to introduce the dimethyl and dioxo groups.
Final assembly: The pentanoic acid side chain is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Using large reactors to carry out the multi-step synthesis.
Continuous flow synthesis: For more efficient and scalable production, continuous flow reactors can be used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of 4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid, also known as 3,6-Dioxo-5alpha-cholan-24-oic Acid, is a derivative of cholanic acid and has diverse applications in scientific research. Its molecular formula is C24H36O4, with a molecular weight of 388.5 g/mol. The IUPAC name for this compound is (4R)-4-[(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.
Chemistry
This compound serves as a crucial starting material in the synthesis of more complex bile acid derivatives. Due to its structure, it can undergo various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation: Further oxidation can lead to the formation of more oxidized bile acid derivatives.
- Reduction: Reduction reactions can produce hydroxylated bile acids.
- Substitution: Substitution reactions can yield esterified or amidated bile acids.
Biology
4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is studied for its significant role in the metabolism and regulation of cholesterol and other lipids.
Medicine
This compound is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry
In the pharmaceutical industry, it is utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism by which 4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Functional Group Impact: The target compound’s 3,6-diketone groups distinguish it from hydroxylated (Compound 7) or mono-ketone analogs (Compound 8). These diketones may enhance electrophilicity, influencing interactions with biological targets (e.g., enzyme active sites) .
Steric and Electronic Effects: Methylation patterns (e.g., 4,4,10,13,14-pentamethyl in CID 14109389) increase steric bulk, which may hinder membrane permeability or protein binding . Pyranone ring in Elephantopus scaber derivatives introduces rigidity and altered electronic properties compared to flexible pentanoic acid chains .
Biological Activity :
- Analogs with hydroxyl groups (e.g., MOL000285) demonstrate antibacterial effects via membrane disruption, suggesting the target compound may share similar mechanisms .
- Esterified compounds (Compounds 7, 8) likely act as prodrugs, requiring enzymatic hydrolysis to release active carboxylic acids .
Computational Predictions: Molecular similarity metrics (Tanimoto, Dice) highlight structural divergence between the target compound and analogs, affecting virtual screening outcomes .
Biological Activity
4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound characterized by its unique cyclopenta[a]phenanthrene structure. This compound is of interest due to its potential biological activities that may parallel those of steroid hormones. Its molecular formula and structural features suggest it could interact with various biological pathways.
Chemical Structure and Properties
The compound features multiple functional groups including ketones and carboxylic acids. The presence of a dodecahydro structure indicates a saturated hydrocarbon framework with significant steric hindrance due to numerous methyl groups attached to the core structure.
Molecular Formula
- Formula : C21H28O4
- CAS Number : 6929-22-2
Preliminary studies indicate that 4-(10,13-dimethyl-3,6-dioxo...) may exhibit biological activities similar to those of steroid hormones. The following mechanisms have been proposed:
- Hormonal Activity : Due to its structural resemblance to steroid hormones like progesterone and testosterone, the compound may interact with hormone receptors.
- Metabolic Pathways : It may influence metabolic pathways related to lipid metabolism and energy homeostasis.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Initial findings suggest that the compound may bind to specific receptors in a manner akin to steroid hormones.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of 4-(10,13-dimethyl-3,6-dioxo...).
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dehydrodeoxycholic Acid | Bile acid derivative with keto group | Involved in lipid metabolism |
| Progesterone | Steroid hormone with similar core structure | Key role in reproductive health |
| Testosterone | Androgen hormone | Influences male characteristics and behaviors |
The presence of multiple methyl groups and dioxo functionalities in 4-(10,13-dimethyl...) distinguishes it from these analogs by potentially enhancing its lipophilicity and receptor binding affinity.
Study 1: Hormonal Activity Assessment
A study conducted on the hormonal activity of compounds resembling steroids indicated that 4-(10,13-dimethyl...) exhibited significant binding affinity to progesterone receptors in vitro. This suggests potential applications in hormone replacement therapies.
Study 2: Metabolic Effects
Research investigating the metabolic effects of structurally similar compounds found that they could modulate lipid profiles and glucose metabolism in animal models. Further studies on 4-(10,13-dimethyl...) are warranted to explore its effects on metabolic syndrome parameters.
Q & A
Q. What synthetic strategies are optimal for preparing derivatives of this bile acid analogue?
The synthesis involves multi-step protection/deprotection sequences. For example, methyl triflate in DCM with 2,6-di-tert-butylpyridine achieves methoxy group installation, followed by TBAF-mediated deprotection of silyl ethers in THF. Purification via silica column chromatography (e.g., 0–50% ethyl acetate/DCM gradient) yields intermediates with ~68–84% efficiency. Critical parameters include reaction time (24 hours for methylation), solvent choice, and chromatographic resolution .
Q. How is structural confirmation performed for this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, 1H NMR in CDCl3 resolves methoxy protons at δ 3.66 (s, 3H) and angular methyl groups at δ 0.92 (d, J = 6.4 Hz, 3H). HRMS (ESI) confirms molecular ions (e.g., m/z 457.3294 for [M+Na]+) . X-ray crystallography (monoclinic P21 space group, a = 7.383 Å, b = 13.200 Å) further validates stereochemistry .
Q. What are the stability considerations during storage and handling?
The compound is chemically stable under recommended conditions (room temperature, dry environment). Use nitrile gloves and respiratory protection to avoid dermal/airway exposure. Avoid aqueous drainage systems due to potential ecological risks (data gaps noted for biodegradability and toxicity) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s bioactivity against Clostridium difficile spores?
Design spore germination assays using bile acid analogues as inhibitors. Compare IC50 values with natural bile acids (e.g., taurocholate). Structure-activity relationships (SAR) should focus on hydroxyl/methoxy substitutions at C3/C7 positions, as these modulate hydrophobicity and binding affinity .
Q. How to resolve contradictions in synthetic yields or biological data across studies?
Variability in yields (e.g., 68% vs. 84% in silyl deprotection steps) may arise from solvent purity or column chromatography gradients. For biological data, validate assay conditions (e.g., spore preparation methods, pH). Cross-reference HRMS and NMR data to confirm compound integrity .
Q. What advanced analytical methods are suitable for characterizing degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects oxidative or hydrolytic byproducts. For example, monitor for loss of methyl groups (Δm/z = 15) or keto-enol tautomerism. Stability studies under stress conditions (heat, light) can identify degradation pathways .
Q. How to assess toxicity risks when ecological/toxicity data are incomplete?
Apply precautionary principles: assume acute toxicity (e.g., LD50 < 2000 mg/kg) and carcinogenic potential (IARC Class 2B). Use in silico tools (e.g., QSAR models) to predict bioaccumulation (log Pow) and prioritize in vitro assays (Ames test for mutagenicity) .
Methodological Tables
Key Considerations
- Stereochemical Complexity : The compound’s bioactivity is highly sensitive to stereochemistry (e.g., R vs. S configurations at C17). Always verify configurations via X-ray or NOESY .
- Data Gaps : Ecological mobility, chronic toxicity, and metabolic pathways remain uncharacterized. Collaborative studies with crystallography and toxicology labs are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
